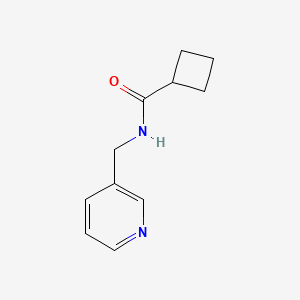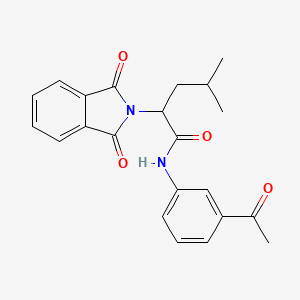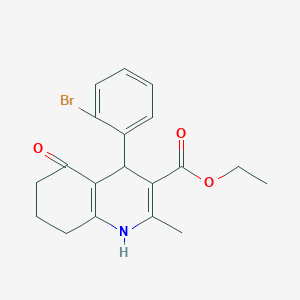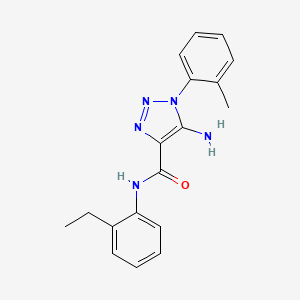
N-(3-pyridinylmethyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. PAC-1 works by activating a protein called procaspase-3, which triggers a process of programmed cell death, or apoptosis, in cancer cells.
Mécanisme D'action
N-(3-pyridinylmethyl)cyclobutanecarboxamide works by activating procaspase-3, a protein that is present in cancer cells but is inactive. Once activated, procaspase-3 triggers a cascade of events that leads to apoptosis in cancer cells. This mechanism of action is specific to cancer cells, as normal cells have mechanisms in place to prevent procaspase-3 activation.
Biochemical and Physiological Effects
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-tumor activity, N-(3-pyridinylmethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-pyridinylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. However, one limitation is that N-(3-pyridinylmethyl)cyclobutanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Orientations Futures
There are several potential future directions for research on N-(3-pyridinylmethyl)cyclobutanecarboxamide. One area of focus could be on developing more efficient synthesis methods to increase the yield and purity of the final product. Another area of focus could be on studying the mechanism of action of N-(3-pyridinylmethyl)cyclobutanecarboxamide in more detail, to better understand how it activates procaspase-3 and triggers apoptosis in cancer cells. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of N-(3-pyridinylmethyl)cyclobutanecarboxamide as a cancer treatment.
Méthodes De Synthèse
N-(3-pyridinylmethyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with cyclobutanecarboxylic acid, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized over time to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(3-pyridinylmethyl)cyclobutanecarboxamide can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with N-(3-pyridinylmethyl)cyclobutanecarboxamide demonstrating anti-tumor activity in mouse models of breast and pancreatic cancer.
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-1-5-10)13-8-9-3-2-6-12-7-9/h2-3,6-7,10H,1,4-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDNNHWIBQAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)
![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![1,5-dimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5139201.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)

![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)

![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)